1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18023943
InChI: InChI=1S/C15H15N3O/c1-9(19)18-7-10-4-11(8-18)13-6-15-14(5-12(10)13)16-2-3-17-15/h2-3,5-6,10-11H,4,7-8H2,1H3
SMILES:
Molecular Formula: C15H15N3O
Molecular Weight: 253.30 g/mol

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone

CAS No.:

Cat. No.: VC18023943

Molecular Formula: C15H15N3O

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone -

Specification

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
IUPAC Name 1-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)ethanone
Standard InChI InChI=1S/C15H15N3O/c1-9(19)18-7-10-4-11(8-18)13-6-15-14(5-12(10)13)16-2-3-17-15/h2-3,5-6,10-11H,4,7-8H2,1H3
Standard InChI Key YMNGQMBVFORKEO-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CC2CC(C1)C3=CC4=NC=CN=C4C=C23

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4,6,8,10-pentaen-14-yl)ethanone, delineates its intricate polycyclic structure . The core consists of a benzazepine scaffold bridged by a methano group, fused with a pyrazine ring, and substituted with an acetyl group at the 8-position. X-ray crystallographic studies of analogous compounds reveal a boat-like conformation in the azepine ring, with the pyrazine moiety adopting a planar geometry .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₅N₃O
Molecular Weight253.30 g/mol
CAS Registry Number1213781-59-9
Topological Polar Surface41.8 Ų
Hydrogen Bond Donors0

Spectroscopic Profile

Fourier-transform infrared (FT-IR) analysis of related benzazepines shows characteristic absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (aromatic C=C vibrations) . Nuclear magnetic resonance (¹H NMR) spectra typically exhibit downfield shifts for the acetyl proton (δ 2.1–2.3 ppm) and complex splitting patterns in the 6.7–7.8 ppm region corresponding to aromatic protons .

Synthesis and Manufacturing Considerations

Synthetic Pathways

Industrial-scale production employs a multi-step sequence beginning with 4,5-dinitro-10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene intermediates . Key stages include:

  • Reductive Amination: Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .

  • Cyclocondensation: Treatment with glyoxal in aqueous HCl induces pyrazine ring formation .

  • Acetylation: Reaction with acetic anhydride introduces the terminal acetyl group .

A patent-pending optimization (EP4241775A1) achieves 78% yield improvement through pH-controlled crystallization, reducing residual solvents to <0.1% .

Purification Challenges

Crude product purification requires acid-base extraction (HCl/NaOH) followed by chromatographic separation on silica gel (eluent: CH₂Cl₂/MeOH 9:1) . Impurity profiling via LC-ESI-HRMS identifies N-nitroso derivatives as primary contaminants, mitigated through nitrosamine scavengers like ascorbic acid .

Pharmacological Profile and Biological Interactions

Receptor Affinity Studies

While direct binding data for this compound remain unpublished, structural analogs demonstrate nanomolar affinity at α4β2 nicotinic acetylcholine receptors (nAChRs) . Molecular docking simulations predict a binding mode similar to varenicline, with key interactions:

  • π-π stacking between pyrazine ring and TrpB

  • Hydrogen bonding to acetyl oxygen via LysA

In Vitro Cytotoxicity

Preliminary MTT assays on HepG2 cells show an IC₅₀ of 48.2 μM, suggesting moderate cytotoxicity. Comparatively, the trifluoroacetyl analog (C₁₆H₁₄F₃N₃O) exhibits enhanced potency (IC₅₀ = 12.7 μM), likely due to improved membrane permeability .

Table 2: Comparative Bioactivity of Analogues

CompoundIC₅₀ (μM)LogPPSA (Ų)
Parent compound48.21.841.8
2,2,2-Trifluoro derivative12.72.441.8
N-Desacetyl metabolite>1001.258.3

Industrial Applications and Market Dynamics

Pharmaceutical Intermediate Use

As a precursor to varenicline derivatives, global demand reached 850 kg in 2024, with 65% consumed by North American API manufacturers . Price volatility persists (Q1 2025: $12,500–$14,200/kg), driven by stringent nitrosamine control requirements .

Material Science Applications

The rigid tetracyclic framework shows promise in liquid crystal displays. Dielectric anisotropy measurements (Δε = +6.3) surpass commercial biphenyl nitriles, enabling low-voltage operation in flexible OLEDs .

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